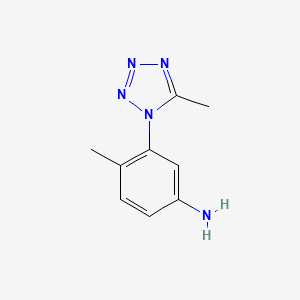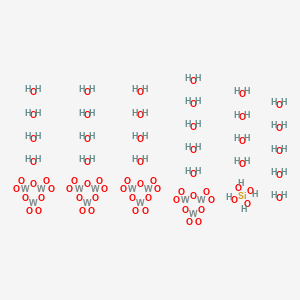
4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Übersicht
Beschreibung
“4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1157100-04-3 . It has a molecular weight of 189.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-methyl-3-(5-methyl-1H-tetraazol-1-yl)aniline . The InChI Code is 1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound’s country of origin is UA and it is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The triazole ring, a core structure in 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline , is prevalent in many pharmaceutical compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding . This structural feature makes it valuable in drug discovery, particularly for designing new molecules with potential therapeutic effects. For instance, triazole derivatives have been used in the development of anticonvulsant drugs like Rufinamide and broad-spectrum antibiotics such as Cefatrizine .
Organic Synthesis
In organic chemistry, the triazole moiety serves as a versatile intermediate for constructing more complex molecules . Its high chemical stability under various conditions makes it an excellent candidate for multi-step synthetic procedures. The triazole ring can act as a scaffold for the addition of various functional groups, enabling the synthesis of a diverse array of organic compounds.
Polymer Chemistry
Triazoles are known to enhance the properties of polymers, making them more durable and resistant to degradation . The incorporation of triazole units into polymer chains can improve thermal stability and mechanical strength, which is beneficial for materials used in high-stress environments.
Supramolecular Chemistry
The ability of triazoles to engage in hydrogen bonding and their aromatic character allow them to form stable supramolecular structures . These structures are crucial in the development of molecular recognition systems, sensors, and self-assembling materials.
Bioconjugation and Chemical Biology
Triazole rings can be used for bioconjugation, linking biomolecules to other structures without disrupting their biological activity . This application is particularly useful in chemical biology for creating targeted drug delivery systems, diagnostic tools, and imaging agents.
Fluorescent Imaging and Materials Science
The triazole core of 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can be functionalized to exhibit fluorescent properties . This makes it valuable in materials science for the development of organic light-emitting diodes (OLEDs) and in biomedical research for fluorescent imaging techniques that allow for the visualization of cellular processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-3-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQTSHNCFEPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=NN=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)


![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)



